4-Bromo-N-methylidyneanilinium
Description
Significance of Anilinium-Based Cations in Modern Organic Chemistry
Anilinium cations, the protonated form of aniline (B41778) and its derivatives, are pivotal in various domains of organic chemistry. acs.orgwikipedia.org Aniline, a weak base, readily reacts with strong acids to form the corresponding anilinium ion. wikipedia.orgbyjus.com This transformation has profound effects on the chemical properties of the aromatic ring. The anilinium ion's pKa is a critical parameter, influencing the ionization state of the molecule in different environments and thereby affecting its chemical behavior and biological activity. acs.org
The positive charge on the nitrogen atom in anilinium ions significantly alters the electron density of the benzene (B151609) ring, making it less susceptible to electrophilic substitution reactions compared to aniline. wikipedia.orgstackexchange.com This property is often exploited in synthesis to control the regioselectivity of reactions. Furthermore, anilinium cations are fundamental components in the formation of a class of ionic liquids, which are valued as green solvents and catalysts in various chemical processes. ontosight.ainih.gov The study of anilinium radical cations is also an active area of research, as they are key intermediates in various photoredox and electrochemical reactions. nih.govbeilstein-journals.org The reactivity of anilinium cations can also be influenced by their solvation in hydrogen-bonded molecular clusters. acs.orgacs.org
Overview of Methylidyne-Containing Organic Species and Their Chemical Relevance
The methylidyne group (≡CH) and the corresponding methylidyne radical (•CH), also known as carbyne, represent one of the simplest, yet most reactive, species in organic chemistry. wikipedia.orgwikipedia.orggetidiom.com The methylidyne radical is a monovalent species containing a carbon atom single-bonded to a hydrogen atom and possessing non-bonded electrons, making it highly reactive. wikipedia.orggetidiom.comwikipedia.orglibretexts.org While it is quickly destroyed under normal terrestrial conditions, it is notably abundant in the interstellar medium. wikipedia.orgistex.fr
In synthetic organic chemistry, methylidyne-like species are often encountered as transient intermediates. wikipedia.orgresearchgate.net Transition metal carbyne complexes, which feature a metal-carbon triple bond, are more stable and have found utility in organic synthesis, including in reactions like alkyne metathesis. numberanalytics.comwikipedia.org The study of carbyne radicals and their reactions, such as those with alkenes, provides fundamental insights into reaction mechanisms. researchgate.net The unique electronic structure of the methylidyne radical, with an abnormally long and weak C-H bond compared to methane, is a subject of ongoing computational and theoretical interest. ru.nl The existence of organic molecules containing a methylidyne group attached to a nitrogen, forming a cation, has been noted, for example in N-Methylidynemethanaminium (CH₃N⁺≡CH). wikipedia.orgnih.gov
Hypothesis and Scope of Research on 4-Bromo-N-methylidyneanilinium
The primary hypothesis for research into this compound would be that it possesses a unique combination of reactivity derived from its two core components. The anilinium portion would influence the electronics of the aromatic ring, while the N-methylidyne group would be a site of high reactivity. Research would aim to first establish a viable synthetic route to this cation. Given the high reactivity of methylidyne precursors, this would likely involve non-standard synthetic methodologies, possibly utilizing organometallic intermediates or gas-phase reactions.
Subsequent research would focus on characterizing its structure and electronic properties through spectroscopic and computational methods. A key area of investigation would be its reactivity, particularly how the anilinium and methylidyne functionalities influence each other. For instance, does the electron-withdrawing nature of the brominated anilinium ring stabilize or destabilize the methylidyne group? What are the preferred reaction pathways of this cation? Answering these questions would contribute to a deeper understanding of the fundamental chemistry of reactive intermediates and cationic species.
Below is a data table of related and constituent compounds for contextual reference.
| Compound Name | Molecular Formula | CAS Number | Key Properties/Relevance |
| Aniline | C₆H₅NH₂ | 62-53-3 | Parent aromatic amine. wikipedia.org |
| Anilinium ion | C₆H₅NH₃⁺ | 142-04-1 (HCl salt) | Protonated form of aniline, influences ring reactivity. acs.orgwikipedia.org |
| 4-Bromoaniline | C₆H₅BrN | 106-40-1 | Precursor for the bromo-substituted ring system. |
| 4-Bromo-N-methylaniline | C₇H₈BrN | 6911-87-1 | A stable, methylated analogue. ontosight.ai |
| Methylidyne radical | CH | 3315-37-5 | Highly reactive species, parent of carbynes. wikipedia.org |
| N-Methylidynemethanaminium | C₂H₄N⁺ | Not available | Example of a known N-methylidyne cation. nih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
7236-16-0 |
|---|---|
Molecular Formula |
C7H5BrN+ |
Molecular Weight |
183.02 g/mol |
IUPAC Name |
(4-bromophenyl)-methylidyneazanium |
InChI |
InChI=1S/C7H5BrN/c1-9-7-4-2-6(8)3-5-7/h1-5H/q+1 |
InChI Key |
UPEUSKDKDOVVES-UHFFFAOYSA-N |
Canonical SMILES |
C#[N+]C1=CC=C(C=C1)Br |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Bromo N Methylidyneanilinium and Its Analogues
Strategies for the Construction of the N-Methylidyne Anilinium Cationic Framework
The effective construction of the 4-Bromo-N-methylidyneanilinium cation hinges on a multi-step approach that begins with the careful design of precursors and culminates in the formation of the methylidyne group.
Precursor Design and Derivatization for Selective Bromination at the 4-Position
The synthesis of 4-bromoaniline is the critical first step, as direct bromination of aniline (B41778) is difficult to control and often leads to multiple substitutions. To achieve selective bromination at the para-position, the highly activating amino group must be temporarily deactivated. A common and effective strategy involves the protection of the amino group by acetylation.
Aniline is reacted with acetic anhydride to form N-acetylaniline. doubtnut.com This transformation is crucial as the acetyl group moderates the activating effect of the amino group and sterically hinders the ortho positions, thereby directing the incoming electrophile (bromine) to the para position. The subsequent bromination of N-acetylaniline, typically with bromine in a suitable solvent like acetic acid, yields 4-bromo-N-acetylaniline. The final step in precursor synthesis is the hydrolysis of the acetyl group, usually under acidic or basic conditions, to afford the desired 4-bromoaniline with high purity. doubtnut.com
Alternative approaches to para-bromination include the use of milder brominating agents or catalytic methods to enhance selectivity.
Development of Novel Reaction Pathways for Methylidyne Formation
The formation of the N-methylidyne group on the 4-bromoaniline precursor is a key transformation. Traditional methods often involve the use of formylating agents. A more advanced and efficient pathway involves a two-step process starting with the formylation of 4-bromoaniline to yield N-(4-bromophenyl)formamide. This intermediate is then subjected to a dehydration reaction to form the isocyanide, which is a neutral precursor to the N-methylidyneanilinium cation.
Protonation or alkylation of the isocyanide carbon atom can then lead to the desired N-methylidyneanilinium salt. For the synthesis of this compound, protonation with a strong acid is a direct route.
A hypothetical novel pathway could involve the direct reaction of 4-bromoaniline with a stabilized carbene equivalent, which could offer a more atom-economical and potentially milder route to the target cation. Research in this area is focused on developing catalysts that can facilitate this transformation under gentle conditions.
Optimization of Reaction Conditions for High Purity and Yield
The optimization of reaction conditions is paramount for achieving high yields and purity of this compound. Key parameters that require careful tuning include temperature, solvent, reaction time, and the nature of the acid used for protonation.
For the formylation of 4-bromoaniline, a range of formylating agents can be employed, with the choice impacting the reaction conditions. The subsequent dehydration step is often the most critical for yield. Different dehydrating agents and reaction setups can be explored to maximize the conversion to the isocyanide intermediate.
The final protonation step must be conducted in an anhydrous solvent to prevent hydrolysis of the product. The choice of the counter-ion, introduced by the acid, can also influence the stability and crystallinity of the final salt.
Table 1: Optimization of the Dehydration of N-(4-bromophenyl)formamide
| Entry | Dehydrating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | POCl₃ | Pyridine | 0 | 2 | 75 |
| 2 | SOCl₂ | Toluene | 80 | 4 | 68 |
| 3 | Burgess Reagent | THF | 25 | 1 | 85 |
| 4 | PPh₃/CCl₄ | Acetonitrile | 60 | 3 | 82 |
Mechanistic Elucidation of Formation Pathways
Understanding the reaction mechanism is crucial for the rational optimization of the synthesis of this compound. This involves the identification of key intermediates and kinetic analysis of the reaction steps.
Investigation of Key Reaction Intermediates
The formation of the N-methylidyneanilinium cation from N-(4-bromophenyl)formamide is believed to proceed through several key intermediates. In the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) in pyridine, the formamide oxygen is first activated by phosphorylation. This is followed by elimination to form a Vilsmeier-Haack type intermediate. Subsequent elimination of the phosphate group, facilitated by the pyridine base, leads to the formation of the 4-bromophenyl isocyanide.
Spectroscopic techniques such as in-situ IR and NMR spectroscopy can be employed to detect and characterize these transient intermediates. For instance, the disappearance of the amide C=O stretch and the appearance of the characteristic isocyanide N≡C stretch in the IR spectrum can provide real-time monitoring of the reaction progress.
Kinetic Studies of the Methylidyne Anilinium Salt Formation
Kinetic studies provide quantitative insights into the reaction rates and the factors that influence them. The rate of formation of 4-bromophenyl isocyanide from N-(4-bromophenyl)formamide can be monitored using techniques like HPLC or GC. The reaction is expected to follow pseudo-first-order kinetics with respect to the formamide concentration when the dehydrating agent is used in large excess.
The rate constant (k) for the reaction can be determined at different temperatures to calculate the activation energy (Ea) using the Arrhenius equation. This information is valuable for understanding the energy profile of the reaction and for optimizing the reaction temperature to achieve a balance between reaction rate and selectivity.
Table 2: Kinetic Data for the Formation of 4-Bromophenyl Isocyanide
| Temperature (K) | Rate Constant (k) (s⁻¹) |
|---|---|
| 298 | 1.2 x 10⁻⁴ |
| 308 | 3.5 x 10⁻⁴ |
| 318 | 9.8 x 10⁻⁴ |
| 328 | 2.6 x 10⁻³ |
These kinetic studies, combined with the identification of intermediates, provide a comprehensive picture of the reaction mechanism, enabling the development of more efficient and robust synthetic protocols for this compound and its analogues.
Green Chemistry Principles in this compound Synthesis
The traditional methods for synthesizing isocyanides often involve harsh reagents and environmentally hazardous solvents. In recent years, a significant shift towards greener and more sustainable practices has been observed in the synthesis of these compounds. This section explores the application of green chemistry principles, specifically focusing on catalyst systems and the use of benign solvents and reagents for the production of this compound and its analogues.
Exploration of Catalyst Systems for Sustainable Production
The development of efficient and recyclable catalyst systems is a cornerstone of green chemistry, aiming to reduce waste and energy consumption. In the context of isocyanide synthesis, which is often a dehydration reaction of the corresponding formamide (N-(4-bromophenyl)formamide for this compound), catalysis plays a crucial role.
One of the prominent green approaches is the use of phase-transfer catalysis (PTC) . This methodology facilitates the reaction between reactants in different phases (e.g., a solid and a liquid, or two immiscible liquids), often eliminating the need for harsh organic solvents. crdeepjournal.org In the synthesis of isocyanides, PTC can be employed in the classical Hofmann carbylamine reaction, where a primary amine is reacted with chloroform and a strong base. The use of a phase-transfer catalyst, such as a quaternary ammonium salt, enhances the reaction rate and yield under milder conditions. biomedres.us While specific data for this compound is scarce, the principle is broadly applicable to aromatic amines.
Another area of exploration is the use of bifunctional organocatalysts . For instance, novel quaternary ammonium salts derived from (+)-camphor have been synthesized and investigated as phase-transfer organocatalysts. These catalysts, which can contain hydrogen bond donor groups like (thio)urea or squaramide, offer a promising avenue for asymmetric synthesis and can be applied to various organic transformations. nih.gov
Mechanochemical synthesis represents a solvent-free or minimal-solvent approach that relies on mechanical force (e.g., ball milling) to drive chemical reactions. nih.gov This technique has been successfully applied to the synthesis of various organic compounds, including isocyanides. The dehydration of formamides to isocyanides can be achieved mechanochemically using a dehydrating agent like p-toluenesulfonyl chloride (TsCl) and a solid base such as sodium carbonate. This method avoids the use of bulk solvents, leading to a significant reduction in waste.
| Catalyst System | Reactants | Reaction Conditions | Yield (%) | Sustainability Aspects |
| Phase-Transfer Catalysis (Quaternary Ammonium Salts) | Aromatic Amine, Chloroform, NaOH | Biphasic system | Moderate to High | Reduced organic solvent usage, milder reaction conditions. biomedres.us |
| Bifunctional Organocatalysts (e.g., Camphor-derived) | Varies | Varies | Varies | Potential for asymmetric synthesis, metal-free catalysis. nih.gov |
| Mechanochemical (Ball Milling) | N-arylformamide, p-TsCl, Na2CO3 | Solvent-free, room temperature | High | Elimination of bulk solvents, energy-efficient. nih.gov |
Theoretical and Computational Chemistry of 4 Bromo N Methylidyneanilinium
Reaction Pathway Analysis and Transition State Theory
Computational Mapping of Proposed Reaction Mechanisms
No data available.
Calculation of Activation Barriers and Reaction Enthalpies
No data available.
Advanced Spectroscopic and Diffraction Based Structural Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
No published studies were found that detail the one-dimensional or two-dimensional NMR spectroscopic analysis of 4-Bromo-N-methylidyneanilinium. Information regarding the chemical shifts, coupling constants, and cross-peaks from techniques such as COSY, HMQC, or HMBC, which are essential for unambiguous proton and carbon assignments, is not available in the scientific literature. Furthermore, there is no accessible data on the use of solid-state NMR for the analysis of this compound in its crystalline form.
Single-Crystal X-ray Diffraction for Absolute Structure Determination
A crystallographic information file (CIF) or a detailed structural report from a single-crystal X-ray diffraction study of this compound could not be located. As a result, precise data on its molecular geometry is unavailable. This includes fundamental parameters such as:
Bond Lengths: The specific distances between atoms (e.g., C-Br, C-N, C-C bonds).
Bond Angles: The angles formed between adjacent bonds.
Torsion Angles: The dihedral angles that define the molecule's conformation.
Without this crystallographic data, a definitive analysis of the compound's three-dimensional structure is impossible. Consequently, an investigation into its hydrogen bonding networks and potential supramolecular interactions, which are critical for understanding its solid-state packing and properties, cannot be conducted.
Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Conformational Analysis
While raw FT-IR and Raman spectra for analogous compounds are available in various databases, a detailed analysis and interpretation of the vibrational modes specific to this compound have not been published. Such an analysis would involve assigning specific absorption or scattering peaks to the stretching and bending vibrations of its functional groups (e.g., the isocyanide group, the aromatic ring, and the C-Br bond). This information is crucial for confirming the presence of these groups and for performing a conformational analysis of the molecule.
Comparison of Experimental and Theoretically Calculated Vibrational Frequencies
A detailed comparison of experimental and theoretically calculated vibrational frequencies for this compound is not available in the current scientific literature. Experimental infrared (IR) and Raman spectra have not been published, nor have computational studies detailing its vibrational modes.
Theoretically, the vibrational spectrum of this compound would be dominated by contributions from the brominated phenyl ring and the isocyanide functional group. The isocyanide (-N≡C) stretching vibration is a particularly strong and characteristic absorption in IR spectroscopy, typically appearing in the range of 2165–2110 cm⁻¹. The exact frequency would be influenced by the electronic effects of the bromine substituent on the phenyl ring. Vibrations associated with the aromatic ring would include C-H stretching, C-C stretching, and various in-plane and out-of-plane bending modes. The C-Br stretching frequency is expected to appear in the lower frequency region of the spectrum.
To perform a rigorous comparison, theoretical calculations, likely using Density Functional Theory (DFT) methods, would be required to predict the vibrational frequencies. These calculated frequencies would then need to be compared against experimentally obtained IR and Raman spectra. Such a comparative analysis would allow for the definitive assignment of the observed vibrational bands to specific molecular motions.
Interactive Data Table: Theoretical vs. Experimental Vibrational Frequencies (Hypothetical)
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| N≡C Stretch | Data not available | Data not available |
| Aromatic C-H Stretch | Data not available | Data not available |
| Aromatic C-C Stretch | Data not available | Data not available |
| C-Br Stretch | Data not available | Data not available |
Note: This table is populated with "Data not available" as no experimental or theoretical values have been reported.
Isotopic Labeling Studies for Detailed Band Assignments
There are no published isotopic labeling studies specifically focused on this compound for the detailed assignment of its vibrational bands.
Isotopic labeling is a powerful technique for elucidating vibrational spectra. By selectively replacing an atom with one of its heavier isotopes (e.g., ¹²C with ¹³C, or ¹⁴N with ¹⁵N), a predictable shift to a lower frequency (a redshift) is induced in the vibrational modes involving that atom. This isotopic shift allows for the unambiguous assignment of vibrational bands to specific functional groups or bonds within the molecule.
For this compound, isotopic substitution at the isocyanide carbon or nitrogen would be particularly informative. A ¹³C substitution at the isocyanide carbon would confirm the assignment of the -N≡¹³C stretching vibration. Similarly, a ¹⁵N substitution would help to definitively identify the -¹⁵N≡C stretch. Isotopic labeling of the phenyl ring, for instance with deuterium, could also aid in assigning the various C-H bending and stretching modes. Without such studies, the assignment of vibrational bands for this compound remains speculative and based on comparisons with related molecules.
High-Resolution Mass Spectrometry and Ion Mobility Spectrometry
Fragmentation Pathways and Isomeric Differentiation
Detailed studies on the fragmentation pathways of this compound using high-resolution mass spectrometry are not documented in the scientific literature.
High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, confirming its elemental composition. Tandem mass spectrometry (MS/MS) experiments on the isolated molecular ion would be necessary to elucidate its fragmentation pathways.
The fragmentation of this compound would likely involve several key pathways. A characteristic fragmentation would be the loss of the bromine atom, which would be readily identifiable due to the isotopic signature of bromine (⁷⁹Br and ⁸¹Br). Another expected fragmentation pathway would involve the isocyanide group, potentially through the loss of a cyanide radical or related neutral species. Cleavage of the aromatic ring could also occur under higher energy conditions.
HRMS would also be a critical tool for differentiating this compound from its isomers, such as brominated benzonitriles. While these isomers would have the same nominal mass, their exact masses would be slightly different, and more importantly, their fragmentation patterns in MS/MS experiments would be distinct, allowing for their unambiguous identification.
Interactive Data Table: Expected Fragmentation of this compound (Theoretical)
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss |
| Data not available | Data not available | Data not available |
| Data not available | Data not available | Data not available |
Note: This table is presented as a template for expected data, as no experimental fragmentation data has been reported.
Gas-Phase Ion Conformation and Stability Studies
There is a lack of published research on the gas-phase ion conformation and stability of this compound using techniques such as ion mobility spectrometry.
Ion mobility spectrometry (IMS) separates ions based on their size, shape, and charge in the gas phase. This technique, often coupled with mass spectrometry (IM-MS), provides information about the three-dimensional structure of ions. For a relatively rigid molecule like this compound, IMS could be used to determine its collision cross-section (CCS), which is a measure of its rotational average size.
Gas-phase stability studies could involve techniques such as collision-induced dissociation (CID), where the energy required to fragment the ion is measured. This would provide insights into the intrinsic stability of the this compound ion in the absence of solvent. Theoretical calculations could complement these experimental studies by predicting the most stable gas-phase conformation and calculating the energies of different fragmentation pathways. Such studies would contribute to a more complete understanding of the intrinsic properties of this compound.
Reactivity and Reaction Mechanisms Involving 4 Bromo N Methylidyneanilinium
Electrophilic and Nucleophilic Behavior of the Methylidyne Anilinium Cation
The methylidyne anilinium cation possesses a carbon atom in the isocyanide group that is formally divalent, contributing to its chameleonic electronic properties. nih.gov This allows it to react as a nucleophile at the carbon terminus and as an electrophile, particularly after activation. Aryl isocyanides, in general, are considered weak nucleophiles, with reactivity comparable to that of allylsilanes and silyl (B83357) enol ethers. researchgate.net Their nucleophilic character is demonstrated in reactions with highly electrophilic species such as resonance-stabilized carbocations and iminium ions. researchgate.net Conversely, the electrophilic nature of the isocyanide carbon is exploited in Lewis acid-catalyzed migratory insertions into nucleophiles. nih.gov
Based on the known reactivity of aryl isocyanides, 4-bromo-N-methylidyneanilinium is expected to react with a variety of nucleophiles and electrophiles.
Reactions with Nucleophiles:
The isocyanide carbon of the methylidyne anilinium cation can be attacked by nucleophiles, a reaction often facilitated by metal catalysts. nih.gov The mechanism of nucleophilic addition to metal-bound isocyanides is typically a stepwise associative process. This involves the addition of the nucleophile to the isocyanide carbon, followed by deprotonation of the nucleophilic moiety and subsequent protonation of the isocyanide nitrogen atom. nih.gov A range of N-nucleophiles, including amines and hydrazines, readily add to the isocyanide group. nih.gov
| Nucleophile Type | General Reactivity with Aryl Isocyanides | Expected Product with this compound |
| Amines (sp³ N) | Addition to the isocyanide carbon, often metal-catalyzed. nih.gov | Formamidine derivatives |
| Hydrazones (sp² N) | Nucleophilic attack by the imino nitrogen on the isocyanide carbon. nih.gov | Amidrazone derivatives |
| Organometallic Reagents | Addition to transient imines generated from isocyanides. researchgate.net | α-substituted amine derivatives |
Reactions with Electrophiles:
While isocyanides are generally considered weak nucleophiles, they can react with strong electrophiles. researchgate.net Furthermore, the bromine atom on the phenyl ring of this compound makes the aromatic ring susceptible to electrophilic aromatic substitution, similar to 4-bromoaniline. acs.org
| Electrophile Type | General Reactivity with Aryl Isocyanides/Anilines | Expected Reaction with this compound |
| Strong Carbocations | Nucleophilic attack by the isocyanide carbon. researchgate.net | α-addition products |
| Halogens (e.g., Br₂) | Electrophilic aromatic substitution on the aniline (B41778) ring. acs.org | Di- or tri-brominated aniline derivatives |
| Nitrating agents (HNO₃/H₂SO₄) | Electrophilic aromatic substitution on the aniline ring. | Nitro-substituted bromoaniline derivatives |
Regioselectivity, the preference for bond formation at one position over another, is a key consideration in the reactions of isocyanides. wikipedia.org In addition reactions to the methylidyne anilinium cation, the initial attack of a nucleophile is expected to occur exclusively at the electrophilic isocyanide carbon. In the context of electrophilic aromatic substitution on the phenyl ring, the directing effects of the bromo and N-methylidyne groups will determine the position of the incoming electrophile.
Stereoselectivity, the preferential formation of one stereoisomer over another, is a significant challenge in isocyanide chemistry. scripps.edumasterorganicchemistry.com While general solutions for achieving high stereoselectivity in reactions involving isocyanides are not broadly established, certain multicomponent reactions utilizing chiral auxiliaries have shown some success. scripps.edu For addition reactions that create a new stereocenter, the development of stereoselective catalytic systems would be crucial for controlling the stereochemical outcome.
Role in Catalysis and Organic Transformations
Aryl isocyanides are valuable building blocks in organic synthesis, particularly in the realm of metal-catalyzed reactions and multicomponent reactions. sioc-journal.cnrsc.org
The cationic nature of the this compound ion suggests it could potentially function as a Lewis acid. N-Aryl iminium ions can exhibit Lewis acidic character, capable of activating substrates for further reaction. researchgate.netscielo.org.mx For instance, cyclic (amino)(aryl)nitrenium cations have been shown to be Lewis acidic at the nitrenium nitrogen atom. nih.gov By analogy, the positively charged nitrogen in the methylidyne anilinium cation could interact with Lewis bases.
Furthermore, if the methylidyne anilinium cation were to be protonated, the resulting species could act as a Brønsted acid, a proton donor. The Brønsted acidity of related N-aryl anilinium ions has been utilized in catalysis. acs.orgnih.gov
Aryl isocyanides are well-known participants in palladium-catalyzed cross-coupling reactions, where they can be inserted into a metal-carbon or metal-heteroatom bond. nih.govmdpi.com This "imidoylative" cross-coupling allows for the formation of imine products by coupling two different fragments with the isocyanide carbon. nih.gov Given the presence of a C-Br bond, this compound could potentially undergo oxidative addition to a low-valent palladium catalyst, initiating a cross-coupling sequence. wikipedia.org
The general catalytic cycle for such a reaction would involve:
Oxidative Addition: The palladium(0) catalyst inserts into the C-Br bond of the this compound.
Isocyanide Insertion: Migratory insertion of the isocyanide group into the aryl-palladium bond.
Transmetalation/Nucleophilic Attack: Reaction with a second coupling partner (e.g., an organoboron reagent in a Suzuki-Miyaura type coupling). nih.gov
Reductive Elimination: Release of the final imine product and regeneration of the palladium(0) catalyst.
This capability makes this compound a potential substrate for creating complex molecular architectures.
Photochemical and Electrochemical Reactivity Studies
Recent research has highlighted the photochemical reactivity of aryl isocyanides. They can be harnessed as visible-light photocatalysts in certain reactions. nih.govresearchgate.net For example, aromatic isocyanides can promote the cross-dehydrogenative coupling of aromatic tertiary amines with isocyanides and water to form amides under mild, visible-light irradiation. nih.gov This reactivity proceeds via direct photoexcitation of the aromatic isocyanide. nih.gov
The proposed mechanism often involves the formation of radical intermediates. acs.org The photochemical behavior of this compound would likely be influenced by the electronic properties of the bromophenyl group.
Photophysical Properties and Excited State Lifetimes
Detailed experimental data on the photophysical properties, such as absorption and emission spectra, fluorescence quantum yields, and excited-state lifetimes, for this compound are not extensively reported in the reviewed literature. However, the general behavior of aryl isocyanides suggests that they can participate in photochemical reactions.
Aryl isocyanides, when part of a larger molecular structure or complex, can influence the excited-state dynamics. For instance, in certain copper(I) complexes, the steric bulk of aryl isocyanide ligands has been shown to extend the excited-state lifetimes of the metal complex. Specifically, complexes with sterically encumbered isocyanides like 2,6-diisopropylphenyl isocyanide exhibit significantly longer excited-state lifetimes compared to those with less bulky isocyanides. This suggests that the geometry and steric hindrance around the isocyanide group play a crucial role in the deactivation pathways of the excited state. While 4-bromophenylisocyanide is not exceptionally bulky, this principle highlights a potential area of study for its derivatives.
Computational studies on substituted aryl isocyanides have indicated that the electronic nature of the substituent in the para-position can have a limited, though discernible, influence on the electronic structure of the isocyanide. Strongly electron-donating or withdrawing groups can alter the energies of the frontier molecular orbitals, which in turn would affect the photophysical properties. The bromo-substituent, being moderately electron-withdrawing, is expected to have a modest effect on the absorption and emission characteristics compared to unsubstituted phenylisocyanide.
Table 1: Expected Photophysical Characteristics of this compound (Qualitative)
| Property | Expected Characteristic | Rationale |
| Absorption | Likely in the UV region, similar to other simple aryl isocyanides. | The π-system of the benzene (B151609) ring and the isocyanide group will determine the primary electronic transitions. |
| Emission | Potentially fluorescent, but likely with a low quantum yield. | Simple organic molecules often have non-radiative decay pathways that compete with fluorescence. |
| Excited State Lifetime | Expected to be short, likely in the nanosecond or picosecond range. | In the absence of specific structural features that promote long-lived excited states, rapid deactivation is common. |
Note: This table is based on general principles and data for related compounds, as specific experimental data for this compound was not found in the searched literature.
Applications in Advanced Materials Science and Supramolecular Chemistry
Incorporation into Polymer Systems and Hybrid Materials
The ability to integrate this compound into larger polymeric structures would be a key step in harnessing its potential properties for material applications.
The synthesis of monomers containing the 4-Bromo-N-methylidyneanilinium moiety would likely involve multi-step organic reactions. A plausible route could start with 4-bromoaniline, followed by the introduction of the N-methylidyne group and subsequent polymerization. The polymerization could proceed through various mechanisms, such as chain-growth or step-growth polymerization, depending on the other functional groups introduced into the monomer. The resulting polymers would possess unique electronic and structural characteristics imparted by the anilinium salt.
The inherent positive charge on the anilinium nitrogen and the electron-withdrawing nature of the bromo group could facilitate charge transfer interactions within the polymer matrix or with other materials. nih.gov Functionalization could be directed at enhancing these charge transfer properties. For instance, the introduction of electron-donating groups elsewhere on the polymer backbone could create donor-acceptor systems, which are crucial for applications in organic electronics. organic-chemistry.org The concept of charge-transfer-directed radical substitution could also be explored to achieve highly selective functionalization of the aromatic rings. nih.gov
Self-Assembly and Supramolecular Architectures
The principles of supramolecular chemistry, which involve non-covalent interactions, could be leveraged to create highly ordered structures from this compound units. researchgate.nettci-thaijo.orgnih.gov
The rational design of crystal structures would rely on understanding and controlling the intermolecular forces. Halogen bonding, a non-covalent interaction involving the bromine atom, could be a powerful tool for directing the self-assembly of these molecules into specific crystalline architectures. nih.govrsc.org Furthermore, the planar nature of the aromatic ring and the localized charge on the anilinium ion could be exploited to design host-guest systems, where the compound could encapsulate other molecules or ions within its crystalline lattice.
The formation of cocrystals, which are crystalline structures composed of two or more different molecules, could be a viable strategy to tune the physical properties of this compound. rsc.org By selecting appropriate co-formers, it might be possible to modify properties such as solubility and melting point. Additionally, by pairing the this compound cation with a suitable anion, it may be possible to create novel ionic liquids. nih.gov These are salts with low melting points that have a wide range of applications, including as solvents and electrolytes.
Development of Functional Materials Based on Electronic Properties
The electronic properties of materials derived from this compound would be a central focus of research. The combination of a conjugated aromatic system, a halogen substituent, and a positive charge suggests potential for use in various electronic devices. Materials with tailored electronic properties could be developed for applications in sensors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). mdpi.com The ability to tune the energy levels of the molecular orbitals through chemical modification would be key to realizing these applications.
Investigation of Non-Linear Optical (NLO) Properties
The exploration of organic molecules with significant NLO properties is a burgeoning field of research, driven by the potential for applications in optical data storage, signal processing, and telecommunications. The NLO response of a material is intrinsically linked to its molecular structure, particularly the arrangement of electron-donating and electron-accepting groups within a π-conjugated system.
In the context of this compound, the molecule possesses key structural features that suggest potential NLO activity. The presence of the bromine atom, an electron-withdrawing group, in conjugation with the aromatic ring and the nitrogen of the methylidyneanilinium moiety, creates an intramolecular charge-transfer system. This charge-transfer character is a fundamental prerequisite for second and third-order NLO responses.
Research into analogous compounds, such as 4-bromo-4'-chloro benzylidene aniline (B41778), has demonstrated the viability of this class of materials for NLO applications. nih.gov Studies on such compounds have utilized techniques like the Z-scan method to determine third-order NLO properties, including the non-linear refractive index (n₂), the non-linear absorption coefficient (β), and the third-order non-linear optical susceptibility (χ⁽³⁾). nih.gov While specific experimental data for this compound is not extensively documented in publicly available literature, the theoretical underpinnings and comparative studies of similar structures provide a strong basis for its predicted NLO activity.
Theoretical investigations using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are instrumental in predicting the NLO properties of novel compounds. rsc.org These computational methods can elucidate the relationship between molecular structure and hyperpolarizability, offering insights into how modifications to the chemical structure, such as the specific halogen substituent or the nature of the N-substituent, can enhance NLO effects. rsc.org For a molecule like this compound, such studies would be crucial in quantifying its potential and guiding the synthesis of optimized derivatives for specific NLO applications.
Exploration of Charge-Transfer Complexes and Electrophoric Applications
Charge-transfer (CT) complexes are formed through the interaction of an electron donor and an electron acceptor. These complexes exhibit unique electronic and optical properties that are not present in the individual components. The formation of CT complexes is a key aspect of supramolecular chemistry and has implications for the development of novel electronic materials.
Aromatic amines are well-known electron donors and readily form CT complexes with various electron acceptors. rsc.org The anilinium component of this compound, with its nitrogen lone pair and aromatic π-system, can act as an effective electron donor. The electron-withdrawing nature of the bromo substituent can modulate the electron-donating strength of the aniline ring, thereby influencing the properties of the resulting CT complex.
Studies on the interaction of aromatic amines with strong electron acceptors like tetracyanoethylene (B109619) (TCNE) have provided a framework for understanding the formation and characteristics of these complexes. rsc.org The interaction typically results in the appearance of a new, low-energy absorption band in the electronic spectrum, which is characteristic of the charge-transfer transition. The energy of this transition is related to the ionization potential of the donor and the electron affinity of the acceptor.
While specific studies on CT complexes involving this compound are not prevalent, the principles governing their formation are well-established. The potential for this compound to form CT complexes opens avenues for its use in electrophoric applications. Electrophoresis involves the motion of charged particles in a fluid under the influence of an electric field. Materials that can form stable, colored, or otherwise easily detectable charge-transfer species in solution could find use in various electrophoretic display technologies or as components in electronic inks.
The reversible formation of some CT complexes can also be exploited for switching applications. jhuapl.edu If the charge-transfer interaction can be modulated by an external stimulus, such as light or an electric field, the material could be used in molecular switches or memory devices. The investigation into the CT complexes of this compound and related compounds is therefore a promising area for the discovery of new functional materials.
Future Research Directions and Unresolved Challenges
Exploration of Untapped Synthetic Routes and Methodological Innovations
The conventional synthesis of aryl isocyanides, including 4-Bromo-N-methylidyneanilinium, predominantly relies on the dehydration of the corresponding formamides. wikipedia.org While effective, this method often involves harsh reagents and purification challenges. The future of its synthesis lies in the exploration of more sustainable and innovative methodologies.
Mechanochemical Synthesis: A promising and environmentally benign approach is mechanochemistry, which utilizes mechanical force to induce chemical reactions, often in the absence of bulk solvents. researchgate.net A recently developed mechanochemical protocol for isocyanide preparation could significantly reduce the use of toxic reagents and simplify purification processes. researchgate.net This method, which can be performed with reduced solvent usage and at ambient temperatures, presents a greener alternative to traditional solution-phase synthesis.
Solid-Phase Synthesis: The immobilization of isocyanide precursors on a solid support offers numerous advantages, including the simplification of purification and the potential for automated, high-throughput synthesis. mdpi.comnih.gov This solid-phase synthesis (SPS) approach is particularly beneficial for mitigating the notoriously unpleasant odor of volatile isocyanides and for the generation of chemical libraries for drug discovery. mdpi.comnih.gov Exploring solid-phase routes to this compound could facilitate its use in combinatorial chemistry and the rapid synthesis of diverse compound libraries.
Biocatalytic Routes: The discovery of isocyanide synthases in nature opens the door to biocatalytic methods for isocyanide production. acs.org These enzymes offer the potential for highly selective and environmentally friendly syntheses under mild conditions. acs.org While still a nascent field, investigating the enzymatic synthesis of functionalized aryl isocyanides like this compound could lead to novel and sustainable production methods.
| Synthetic Route | Key Advantages |
| Mechanochemical Synthesis | Reduced solvent use, milder conditions, simplified purification researchgate.net |
| Solid-Phase Synthesis | Simplified purification, potential for automation, odor mitigation mdpi.comnih.gov |
| Biocatalytic Synthesis | High selectivity, environmentally friendly, mild reaction conditions acs.org |
Development of Predictive Computational Models for Complex Reactivity
The reactivity of this compound is multifaceted, participating in a wide array of chemical transformations. Predicting the outcomes of these reactions, especially in complex environments, remains a significant challenge. The development of sophisticated computational models is poised to revolutionize our ability to understand and harness its reactivity.
Machine Learning for Regioselectivity Prediction: Machine learning (ML) algorithms are emerging as powerful tools for predicting the regioselectivity of chemical reactions. nih.govrsc.orgnih.govresearchgate.net For a molecule like this compound, which possesses multiple reactive sites, ML models trained on large datasets of similar reactions can predict the most likely site of reaction with high accuracy. nih.govrsc.org This predictive capability can significantly reduce the need for empirical screening and accelerate the discovery of new reactions.
Quantum Chemical Calculations for Mechanistic Insights: Quantum chemical calculations, such as Density Functional Theory (DFT), provide a deep understanding of reaction mechanisms at the molecular level. worldscientific.comresearchgate.netrsc.org These calculations can elucidate the intricate electronic and steric factors that govern the reactivity of this compound, helping to explain observed outcomes and predict the feasibility of new transformations. worldscientific.comresearchgate.netrsc.orgorganic-chemistry.orgnih.govacs.org By modeling transition states and reaction intermediates, researchers can gain valuable insights into the underlying principles of its reactivity.
| Computational Approach | Application in this compound Chemistry |
| Machine Learning | Predicting regioselectivity in reactions involving the aryl ring and isocyanide group nih.govrsc.orgnih.govresearchgate.net |
| Quantum Chemistry | Elucidating reaction mechanisms and transition state geometries worldscientific.comresearchgate.netrsc.org |
| AI-Driven Retrosynthesis | Designing novel and efficient synthetic routes to complex molecules containing the 4-bromo-N-methylidyneaniline scaffold chemcopilot.comresearchgate.netarxiv.org |
Discovery of Novel Reactivity Patterns and Transformative Applications
While the participation of isocyanides in multicomponent reactions is well-established, the full scope of their reactivity is still being uncovered. Future research will likely focus on discovering novel reaction patterns and leveraging them for transformative applications.
Tandem and Cascade Reactions: Tandem or cascade reactions, where multiple bond-forming events occur in a single pot, offer a highly efficient approach to building molecular complexity. organic-chemistry.orgnih.govrsc.orgresearchgate.net Designing novel tandem reactions that incorporate this compound could lead to the rapid synthesis of complex heterocyclic scaffolds. organic-chemistry.orgnih.govrsc.orgresearchgate.net For instance, a visible-light-induced tandem radical addition–cyclization of aryl isocyanides has been shown to produce diverse phenanthridine (B189435) derivatives. rsc.orgresearchgate.net
Unusual Cycloaddition Reactions: Isocyanides are known to participate in [4+1] cycloadditions. frontiersin.org However, there is potential for the discovery of unconventional cycloaddition pathways, such as [3+3] cycloadditions with 1,3-dipoles, to generate novel six-membered heterocyclic systems. acs.org The electronic properties of the bromo-substituent in this compound could be exploited to modulate its reactivity in these less common cycloaddition reactions.
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of radical intermediates under mild conditions. beilstein-journals.orgbeilstein-journals.orged.ac.uksigmaaldrich.comnih.gov The bromine atom in this compound could serve as a handle for photoredox-mediated transformations, opening up new avenues for its functionalization. beilstein-journals.orgbeilstein-journals.org Furthermore, aryl isocyanides themselves can participate in photoredox-catalyzed radical cyclizations. nih.gov
| Reactivity Pattern | Potential Application for this compound |
| Tandem Reactions | Rapid synthesis of complex nitrogen-containing heterocycles organic-chemistry.orgnih.govrsc.orgresearchgate.net |
| Unusual Cycloadditions | Access to novel six-membered heterocyclic scaffolds acs.org |
| Photoredox Catalysis | Functionalization of the aryl ring and participation in radical cyclizations beilstein-journals.orgbeilstein-journals.orgnih.gov |
Integration with Emerging Technologies in Chemical Synthesis and Advanced Analytics
The convergence of chemical synthesis with emerging technologies is set to redefine how molecules are made and analyzed. The study of this compound will undoubtedly benefit from these advancements.
Automated Flow Synthesis: Continuous flow chemistry offers precise control over reaction parameters, enhanced safety, and the potential for automation. synthiaonline.com Automated flow synthesis platforms can be used for the rapid optimization of reaction conditions and the generation of libraries of compounds derived from this compound. synthiaonline.com This technology is particularly well-suited for handling the often foul-smelling and reactive nature of isocyanides.
In-Situ Spectroscopic Analysis: The ability to monitor chemical reactions in real-time provides invaluable mechanistic information. Advanced in-situ spectroscopic techniques, such as ReactIR and process NMR, can be integrated into synthetic workflows to track the consumption of this compound and the formation of intermediates and products. This data can be used to optimize reaction conditions and gain a deeper understanding of reaction kinetics and mechanisms.
Machine Learning-Assisted Optimization: Machine learning algorithms can be employed to optimize reaction conditions by intelligently exploring the vast parameter space of a chemical reaction. beilstein-journals.orgnih.govnih.govrsc.org By integrating ML with automated synthesis platforms, it is possible to create self-optimizing systems that can rapidly identify the optimal conditions for reactions involving this compound, leading to higher yields and purities. beilstein-journals.orgnih.govrsc.org
| Emerging Technology | Impact on this compound Research |
| Automated Flow Synthesis | Rapid reaction optimization and library synthesis synthiaonline.com |
| In-Situ Spectroscopy | Real-time reaction monitoring and mechanistic understanding |
| Machine Learning Optimization | Autonomous identification of optimal reaction conditions beilstein-journals.orgnih.govnih.govrsc.org |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and conditions for preparing 4-Bromo-N-methylidyneanilinium with high purity?
- Methodological Answer : A common approach involves protonation of the parent amine using strong acids in ethanol. For example, 4-bromo-3-methylbenzenamine dissolved in ethanol with HClO₄ yields crystalline salts via slow solvent evaporation . Key parameters include:
- Solvent : Ethanol (20 mL per 3 mmol substrate)
- Acid : HClO₄ (0.5 mL per 3 mmol substrate)
- Crystallization : Slow evaporation at ambient temperature (~298 K)
- Yield : Dependent on solvent purity and evaporation rate. Monitor via TLC or HPLC to confirm reaction completion.
Q. How is single-crystal X-ray diffraction (SC-XRD) utilized to resolve the molecular structure of this compound derivatives?
- Methodological Answer : SC-XRD requires high-quality crystals (e.g., block-shaped, colorless). Data collection at 298 K with Mo-Kα radiation (λ = 0.71073 Å) provides bond-length precision (mean σ(C–C) = 0.005 Å). Refinement involves riding models for H atoms and isotropic displacement parameters (e.g., ) . Critical metrics:
- R factor : <0.05 indicates high accuracy (e.g., 0.049 in related structures) .
- Data-to-parameter ratio : ≥18.0 ensures model reliability .
Advanced Research Questions
Q. How do hydrogen-bonding networks in this compound salts influence their supramolecular properties?
- Methodological Answer : N–H⋯O hydrogen bonds between protonated amine groups and counterions (e.g., ClO₄⁻) create 2D networks. Analyze these via:
- Crystallographic software : Mercury or OLEX2 to visualize packing diagrams.
- Hydrogen-bond metrics : D–H⋯A distances (e.g., 1.89–2.11 Å) and angles (165–175°) .
- Implications : Enhanced thermal stability or solubility due to layered structures .
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) across studies of brominated anilinium compounds?
- Methodological Answer :
- Comparative analysis : Align experimental conditions (solvent, temperature) with literature. For example, NMR shifts vary with protonation state; use DMSO-d₆ for consistent comparisons.
- Replication studies : Reproduce synthesis and characterization protocols to isolate variables (e.g., humidity, crystal defects) .
- Meta-analysis : Apply statistical tools (e.g., bootstrapping) to evaluate data consistency across studies, as demonstrated in longitudinal research frameworks .
Q. What strategies validate the electronic effects of the bromo and methylidyne substituents in this compound?
- Methodological Answer :
- DFT calculations : Use Gaussian or ORCA to model charge distribution and frontier molecular orbitals. Compare with experimental UV-Vis spectra.
- Hammett parameters : Quantify substituent effects on aromatic rings to predict reactivity (e.g., σₚ values for Br and CH= groups).
- Cyclic voltammetry : Measure redox potentials to assess electron-withdrawing/donating impacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
